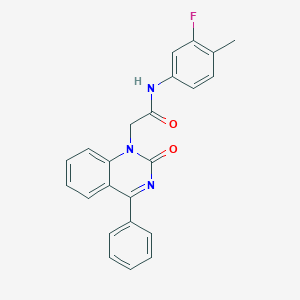

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

This compound features a quinazolinone core (2-oxo-1,2-dihydroquinazoline) substituted at position 4 with a phenyl group. The acetamide side chain is linked to the quinazolinone nitrogen and terminates in a 3-fluoro-4-methylphenyl moiety. The fluorine and methyl substituents on the aromatic ring may enhance lipophilicity and influence pharmacokinetic properties, while the quinazolinone core provides a planar heterocyclic structure conducive to intermolecular interactions such as hydrogen bonding or π-stacking .

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-15-11-12-17(13-19(15)24)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPMWHUHGKREAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction forms 2-phenylquinazolin-4(3H)-one.

Introduction of the Acetamide Group: The 2-phenylquinazolin-4(3H)-one is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the acetamide group, forming 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide.

Substitution with Fluoro and Methyl Groups: Finally, the compound is subjected to a nucleophilic substitution reaction with 3-fluoro-4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone ring, potentially forming reduced quinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinazolinone derivatives with altered electronic properties.

Substitution: Substituted derivatives with different functional groups replacing the fluoro or methyl groups.

Applications De Recherche Scientifique

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Quinazolinone Cores

2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide (1086683-93-3)

- Core Modifications: The quinazolinone core here includes a dimethylamino group at position 2 and a fluorine at position 4.

- Substituent Differences : The acetamide side chain is attached to a 4-chloro-3-fluorophenyl group instead of 3-fluoro-4-methylphenyl.

- Implications: The chloro and dimethylamino substituents may enhance binding affinity to target proteins, while the additional fluorine could improve metabolic stability compared to the target compound .

N-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (309726-60-1)

- Core Modifications: A phenyl group substitutes position 3 of the quinazolinone.

- Substituent Differences : The acetamide is linked to a phenyl ring without halogen or methyl groups.

Analogues with Heterocyclic Variations

Thioacetamide Derivatives (AJ5d, )

- Structure : Contains a 3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio group instead of the oxo-quinazolinylacetamide.

- Key Differences : Replacement of the oxygen atom with sulfur in the linkage introduces a thioether bond.

Benzothiazole-Based Acetamides ()

- Structure : Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.

- Core Differences: A benzothiazole replaces the quinazolinone, with variable substituents (e.g., chloro, methoxy) on the phenyl ring.

- Implications : The benzothiazole core’s larger aromatic system may enhance stacking interactions but reduce solubility. The trifluoromethyl group could improve metabolic resistance .

Pharmacologically Active Analogues

Fluconazole-Based Triazolium Derivatives ()

- Structure : Features a triazolium chloride moiety linked to a difluorophenyl group.

Patent Derivatives with Piperidine Substituents ()

- Structure: Examples include N-(4-(3-chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

- Key Differences: A quinoline core with piperidine and cyano groups replaces the quinazolinone.

- Implications: The piperidine moiety may enhance solubility, while the cyano group could influence electronic properties and binding specificity .

Activité Biologique

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorinated aromatic ring : Enhances lipophilicity and biological activity.

- Quinazolinone moiety : Known for various biological activities including anti-inflammatory and anticancer properties.

Molecular Formula

The biological activity of N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound likely exerts its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Receptor Modulation : The compound could modulate receptor activities that are crucial for cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds structurally related to quinazolinones exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with similar scaffolds can inhibit COX-2 activity effectively, which is a target for anti-inflammatory drugs.

| Compound | COX-2 Inhibition (%) at 20 μM |

|---|---|

| N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide | TBD |

| Celecoxib | 80.1 |

| Other derivatives | Up to 47.1 |

Study 1: Synthesis and Evaluation

A study synthesized various quinazolinone derivatives and evaluated their COX-2 inhibitory activity. The results indicated that the presence of specific substituents on the phenyl ring significantly influenced the inhibitory potency. For example, compounds with para-substituted sulfonamide groups showed enhanced COX-2 selectivity .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of related quinazolinone derivatives were assessed against different cancer cell lines. Several compounds demonstrated IC50 values in the low micromolar range (<10 μM), indicating potent cytotoxicity against rapidly dividing cells like A549 lung cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.